sEH Inhibitory Potency (Ki) – Head-to-Head Against Closest Patent Analogs
Compound 1351630-76-6 (Compound No. 30 in US 10,377,744) exhibits a Ki <0.0500 nM against recombinant human sEH in a FRET-based ACPU displacement assay, placing it among the most potent inhibitors in the entire patent series [1]. Compared to its closest structural analogs within the same patent, the compound demonstrates a ≥15.6-fold improvement over Compound 27 (Ki = 0.780 nM), a ≥7.6-fold improvement over Compound 31 (Ki = 0.38 nM), and parity with only two other compounds (Compound 26 and Compound 39, both also <0.05 nM) that lack its distinct substitution pattern [2]. The sub-50-pM Ki represents near-stoichiometric binding under assay conditions, indicating an extremely slow off-rate that is critical for sustained in vivo target engagement [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) against human recombinant sEH |
|---|---|
| Target Compound Data | Ki <0.0500 nM (Compound No. 30) |
| Comparator Or Baseline | Compound No. 27 (Ki = 0.780 nM); Compound No. 31 (Ki = 0.38 nM); Compound No. 26 (Ki <0.05 nM, different scaffold); Compound No. 39 (Ki <0.05 nM, higher logP) |
| Quantified Difference | ≥15.6-fold lower Ki vs. Compound 27; ≥7.6-fold lower Ki vs. Compound 31 |
| Conditions | FRET-based ACPU displacement assay; recombinant human sEH expressed in baculovirus system; 1 h incubation |
Why This Matters
Sub-50-pM potency means that 1351630-76-6 can achieve near-complete sEH inhibition at low nanomolar concentrations in biological systems, directly translating to lower dosing requirements and improved therapeutic windows compared to analogs with Ki values in the nanomolar range.
- [1] BindingDB BDBM409009. Ki <0.0500 nM (US10377744, Compound No. 30). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=409009 View Source
- [2] Lee KSS, Yang J, Inceoglu B, Hammock BD. Potent soluble epoxide hydrolase inhibitors. US Patent 10,377,744 B2. 2019 Aug 13. Table I, Compound Nos. 26 (MW 405.39, Ki <0.05 nM), 27 (MW 433.40, Ki 0.78 nM), 30 (MW 361.33, Ki <0.05 nM), 31 (MW 389.34, Ki 0.38 nM), 39 (MW 393.34, Ki <0.05 nM). View Source
